molecular formula C23H26O B14507678 [1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene CAS No. 62785-40-4

[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene

Cat. No.: B14507678
CAS No.: 62785-40-4
M. Wt: 318.5 g/mol
InChI Key: KRTWILNINZDMAW-UHFFFAOYSA-N
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Description

[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene is an organic compound with a complex structure that includes a methoxy group, a phenylcyclopentenyl group, and a cyclopentylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Cyclopentenyl Group: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Cyclopentylbenzene Formation: This final step may involve cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyclopentenyl group, converting it to a cyclopentyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Cyclopentyl derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful tool for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of [1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    [1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene: Unique due to its specific structural arrangement.

    Trifluorotoluene: Similar in having a substituted benzene ring but differs in the nature of the substituents and their positions.

    Benzotrifluoride: Another compound with a substituted benzene ring, used in different applications due to its distinct properties.

Uniqueness

This compound stands out due to its combination of a methoxy group, a phenylcyclopentenyl group, and a cyclopentylbenzene moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62785-40-4

Molecular Formula

C23H26O

Molecular Weight

318.5 g/mol

IUPAC Name

[1-methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene

InChI

InChI=1S/C23H26O/c1-24-23(19-12-6-3-7-13-19)17-9-16-22(23)21-15-8-14-20(21)18-10-4-2-5-11-18/h2-7,10-13,22H,8-9,14-17H2,1H3

InChI Key

KRTWILNINZDMAW-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCC1C2=C(CCC2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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